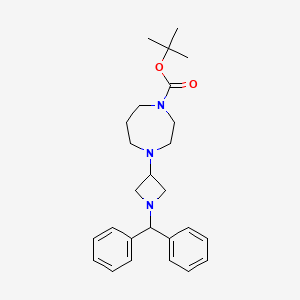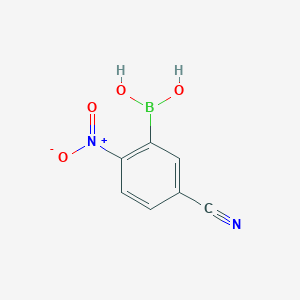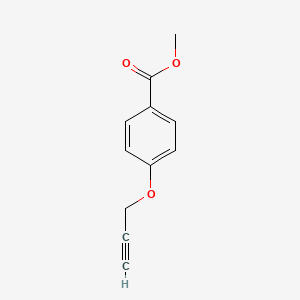
Methyl 4-(prop-2-yn-1-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C11H10O2. It is a trifunctional building block that contains a benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . This compound is used in various scientific research applications, particularly in organic synthesis and chemical probe synthesis.
Preparation Methods
Methyl 4-(prop-2-yn-1-yloxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with propargyl bromide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature under an inert atmosphere. The mixture is then quenched with water, and the product is extracted using ethyl acetate and purified by silica gel chromatography .
Chemical Reactions Analysis
Methyl 4-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the alkyne group.
Oxidation Reactions: It can undergo oxidation reactions, particularly when exposed to UV light, leading to covalent modification of biological targets.
Reduction Reactions: The compound can also be reduced under specific conditions, although this is less common.
Common reagents used in these reactions include potassium carbonate, DMF, and propargyl bromide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(prop-2-yn-1-yloxy)benzoate has several scientific research applications:
Organic Synthesis: It is used as a reactant in the preparation of various organic compounds.
Chemical Probe Synthesis: The compound is employed in the synthesis of chemical probes that help label specific biomolecules by forming covalent bonds upon exposure to light.
Biological Studies: It is used in the preparation of mitochondrial complex 1 inhibitors and antifolate drugs.
Anion Sensing: The compound has been reported to exhibit color changes and optical shifts in response to specific anions like fluoride.
Mechanism of Action
The mechanism of action of methyl 4-(prop-2-yn-1-yloxy)benzoate involves its ability to form covalent bonds with biological targets upon exposure to UV light . This is facilitated by the alkyne tag present in the compound, which allows for UV light-induced covalent modification of the target. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-(prop-2-yn-1-yloxy)benzoate can be compared with other similar compounds, such as:
Methyl 2-(prop-2-yn-1-yloxy)benzoate: This compound has a similar structure but differs in the position of the alkyne group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound contains an additional carboxylic acid group, making it more versatile for certain applications.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzoate group, which affects its reactivity and applications.
Properties
CAS No. |
98260-05-0 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h1,4-7H,8H2,2H3 |
InChI Key |
XKJNBFLFMDCBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


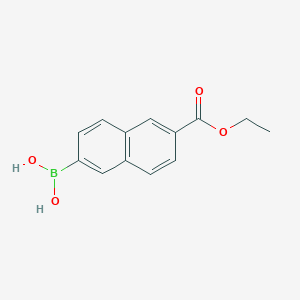
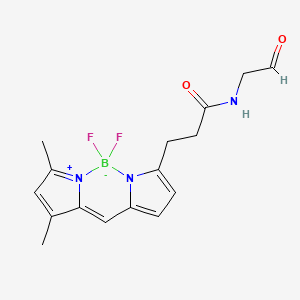
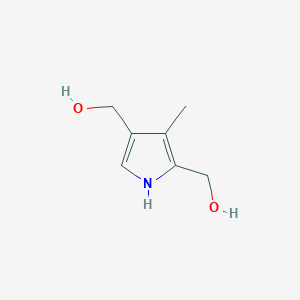
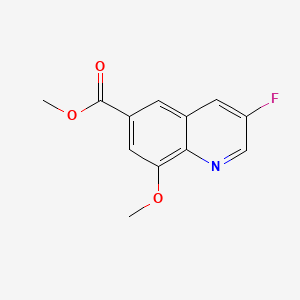
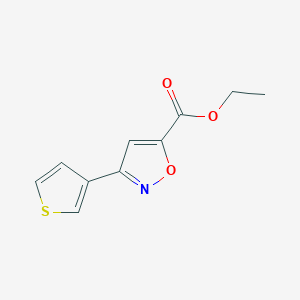
![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
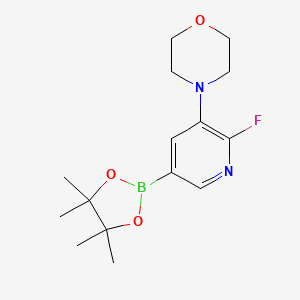
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
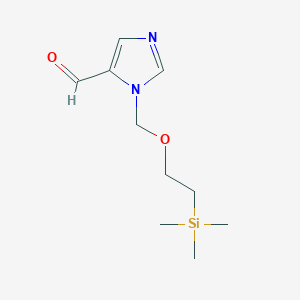
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

